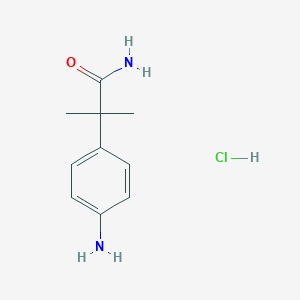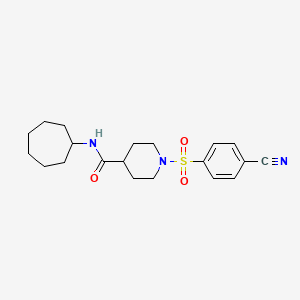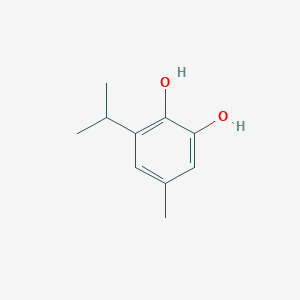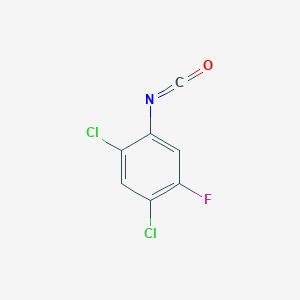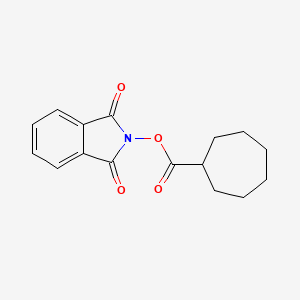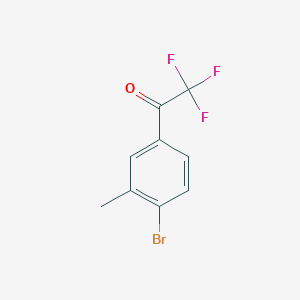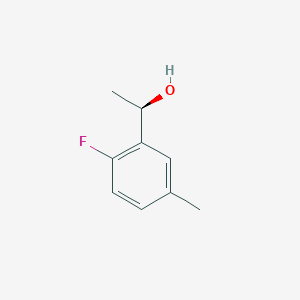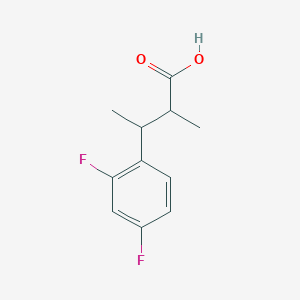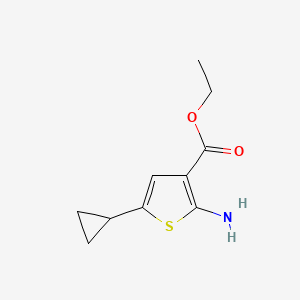![molecular formula C16H11N5O B13579625 4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide is a complex organic compound that features a cyano group, an imidazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and drug development due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide derivatives: These compounds have similar structures but with different substituents on the benzamide or pyridine rings.
Imidazole-containing compounds: These include drugs like metronidazole and omeprazole, which also feature the imidazole ring and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, imidazole ring, and pyridine ring in a single molecule allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C16H11N5O |
|---|---|
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
4-cyano-N-(6-imidazol-1-ylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H11N5O/c17-9-12-1-3-13(4-2-12)16(22)20-14-5-6-15(19-10-14)21-8-7-18-11-21/h1-8,10-11H,(H,20,22) |
Clave InChI |
SARQAYXDOCYKSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



